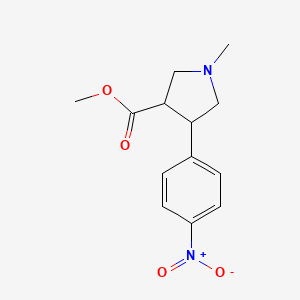
5-Butylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butylpyrazin-2(1H)-one is a chemical compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The butyl group attached to the pyrazine ring at position 5 and the keto group at position 2 make this compound unique. It has a molecular formula of C8H12N2O.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butylamine with glyoxal in the presence of an acid catalyst to form the pyrazine ring, followed by oxidation to introduce the keto group at position 2.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
Reacting butylamine with glyoxal: under acidic conditions.
Cyclization: to form the pyrazine ring.
Oxidation: to introduce the keto group at position 2.
Purification: through distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: 5-Butylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 5-butylpyrazin-2-ol.
Substitution: Formation of halogenated pyrazine derivatives.
科学的研究の応用
5-Butylpyrazin-2(1H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and as a flavoring agent due to its aromatic properties.
作用機序
The mechanism of action of 5-Butylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
5-Butyl-2,3-dimethylpyrazine: Similar structure but with additional methyl groups at positions 2 and 3.
2,3-Dimethyl-5-butylpyrazine: Another derivative with different substitution patterns.
Comparison:
Structural Differences: The presence of different substituents (e.g., methyl groups) can significantly alter the chemical and physical properties of the compounds.
Reactivity: The reactivity of these compounds can vary based on the substituents present on the pyrazine ring.
Applications: While all these compounds may have similar applications in flavoring and fragrance industries, their specific uses can differ based on their unique properties.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
5-butyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-7-5-10-8(11)6-9-7/h5-6H,2-4H2,1H3,(H,10,11) |
InChIキー |
HTPIQEAXPSYASA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CNC(=O)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


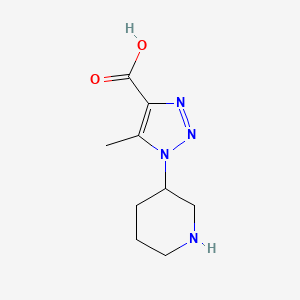
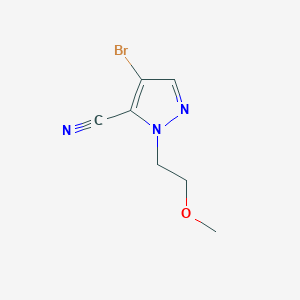
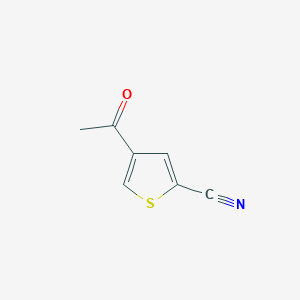
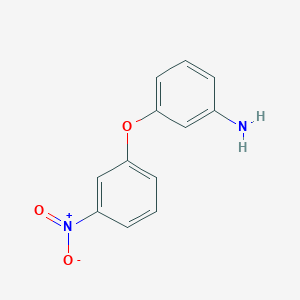
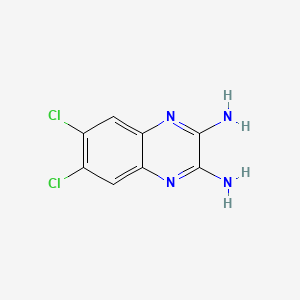
![N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B15231013.png)
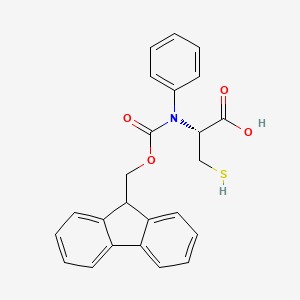
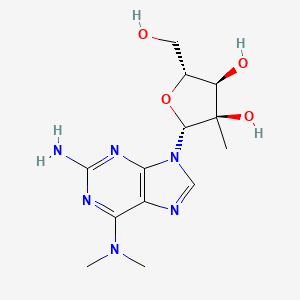
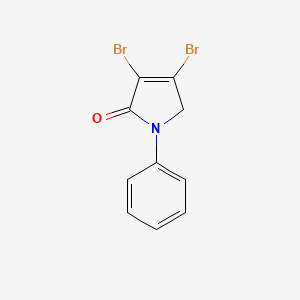
![2-(cyanomethyl)-N,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15231045.png)

![3-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B15231061.png)

